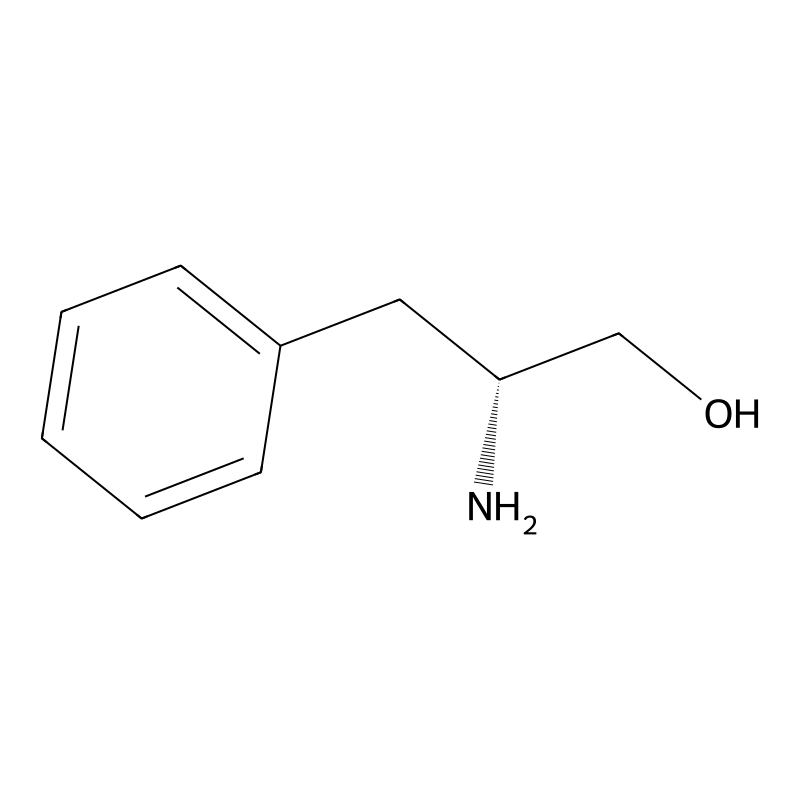

D-Phenylalaninol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chiral Auxiliary for Asymmetric Michael Reactions

D-Phenylalaninol finds use as a chiral auxiliary in asymmetric Michael reactions []. Asymmetric synthesis refers to the production of molecules with a specific handedness, which can be crucial for biological activity. Michael reactions are a type of organic reaction that create carbon-carbon bonds. By incorporating D-Phenylalaninol as a chiral auxiliary, chemists can achieve greater control over the product's stereochemistry, leading to the desired enantiomer (mirror image) of the target molecule.

D-Phenylalaninol, also known as (R)-2-amino-3-phenylpropan-1-ol, is an organic compound with the molecular formula CHNO. It is a chiral amino alcohol and is structurally related to phenylalanine, an essential amino acid. D-Phenylalaninol exists as a white crystalline solid and is soluble in water, which makes it useful in various biochemical applications. The compound is characterized by its ability to participate in various

- Acid-Base Reactions: The amino group can act as a base, while the hydroxyl group can participate in acid-base reactions.

- Esterification: D-Phenylalaninol can react with carboxylic acids to form esters, which are important in the synthesis of pharmaceuticals.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes.

- Formation of Amides: Reaction with carboxylic acids can also lead to the formation of amides through dehydration.

These reactions highlight its potential utility in synthesizing more complex molecules.

D-Phenylalaninol exhibits various biological activities primarily due to its structural similarity to phenylalanine. It has been studied for its potential neuroprotective effects and its role as a precursor in neurotransmitter synthesis. The compound may influence the levels of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function. Additionally, D-Phenylalaninol has been noted for its analgesic properties, potentially aiding in pain management by inhibiting the breakdown of endorphins.

D-Phenylalaninol can be synthesized through several methods:

- Reduction of D-Phenylalanine: The most common method involves the reduction of D-phenylalanine using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to produce D-phenylalaninol from achiral precursors using chiral catalysts.

- Biocatalytic Methods: Enzymatic processes utilizing specific enzymes can also yield D-phenylalaninol from suitable substrates.

These methods allow for the production of high-purity D-phenylalaninol suitable for research and pharmaceutical applications.

D-Phenylalaninol finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

- Nutraceuticals: Investigated for its potential benefits in dietary supplements aimed at improving mood and cognitive function.

- Chemical Research: Serves as a building block for synthesizing more complex organic compounds.

Its unique properties make it valuable in both research and commercial applications.

Research into interactions involving D-Phenylalaninol has revealed its potential effects on neurotransmitter systems. Studies indicate that it may enhance the activity of certain neurotransmitters by inhibiting their degradation, particularly through the inhibition of enkephalinase, an enzyme responsible for breaking down endorphins. This action suggests that D-phenylalaninol could play a role in modulating pain perception and emotional states.

D-Phenylalaninol is closely related to other compounds derived from phenylalanine or phenolic structures. Here are some similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| L-Phenylalanine | CHNO | Naturally occurring amino acid; precursor to neurotransmitters |

| DL-Phenylalanine | CHNO | A racemic mixture; used as a dietary supplement for pain relief |

| Phenylethylamine | CHN | A trace amine involved in mood regulation |

| 3,4-Dihydroxyphenylalanine | CHNO | A derivative with potential neuroprotective effects |

Uniqueness of D-Phenylalaninol

D-Phenylalaninol stands out due to its specific hydroxyl group that differentiates it from other derivatives like phenylethylamine and L-phenylalanine. This feature not only enhances its solubility but also allows it to participate in unique

D-Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol) is a non-proteinogenic amino alcohol characterized by a hydroxymethyl group replacing the carboxyl moiety of phenylalanine. Its molecular framework consists of a phenyl group, an amino group, and a primary alcohol, conferring both hydrophilic and hydrophobic properties.

Table 1: Key Chemical Properties of D-Phenylalaninol

Synonyms:

- (R)-(+)-2-Amino-3-phenyl-1-propanol

- D-Phe-ol

- (R)-Phenylalaninol

The compound’s stereochemistry is defined by the R-configuration at the second carbon, distinguishing it from its L-enantiomer.

Historical Development and Discovery

D-Phenylalaninol emerged as a byproduct of efforts to synthesize chiral building blocks for pharmaceuticals. Early synthesis methods involved the reduction of phenylalanine using sodium borohydride (NaBH₄) and sulfuric acid in tetrahydrofuran (THF), a process requiring 16–18 hours under reflux. Advances in asymmetric catalysis later enabled enantioselective routes, such as the use of LiBH₄ and trimethylsilyl chloride (TMSCl), which improved yields and reduced reaction times.

Historically, its role expanded beyond synthesis intermediates to include:

- Chiral Auxiliaries: Facilitating asymmetric Michael reactions in organic chemistry.

- Neurological Research: Investigating its potential to modulate neurotransmitter release, albeit with lower potency compared to amphetamines.

Relationship to Parent Amino Acid (Phenylalanine)

Structurally, D-phenylalaninol differs from phenylalanine (C₉H₁₁NO₂) by the substitution of the carboxyl group (-COOH) with a hydroxymethyl group (-CH₂OH). This modification enhances its lipophilicity (LogP = 0.77 vs. phenylalanine’s -1.38), influencing membrane permeability and bioavailability.

Biosynthetic and Synthetic Pathways:

- Reduction of Phenylalanine:

Phenylalanine undergoes borohydride reduction to yield phenylalaninol. For 100 g of phenylalanine, stoichiometric calculations suggest ~37 g NaBH₄ and 98 mL concentrated H₂SO₄ are required.

$$

\text{Phenylalanine} \xrightarrow{\text{NaBH₄, H₂SO₄, THF}} \text{Phenylalaninol}

$$ - Enzymatic Resolution: Racemic mixtures are separated using chiral catalysts or enzymes to isolate the D-enantiomer.

Stereochemical Significance of D-Configuration

The D-configuration confers unique steric and electronic properties critical for:

A. Asymmetric Synthesis:

- D-Phenylalaninol serves as a chiral ligand in catalytic systems, enabling enantioselective production of pharmaceuticals like solriamfetol (a narcolepsy drug).

- Example: In Michael additions, it induces >90% enantiomeric excess (ee) in β-hydroxy ester products.

B. Supramolecular Interactions:

- Studies using perylene bisimide (PBI) derivatives demonstrated selective aggregation with D-phenylalaninol, detected via fluorescence quenching (LOD = 64.2 nM). This enantioselectivity is attributed to hydrogen bonding and π-π stacking differences.

C. Pharmacological Effects:

D-Phenylalaninol, systematically named (R)-2-amino-3-phenylpropan-1-ol, possesses a molecular formula of C₉H₁₃NO and exhibits a characteristic chiral center at the carbon atom bearing both the amino and hydroxyl functionalities [1] [3]. The compound demonstrates a molecular weight of 151.21 g/mol and belongs to the amino alcohol class of organic compounds [1] [4]. The stereochemical configuration is designated as R according to the Cahn-Ingold-Prelog priority rules, distinguishing it from its L-enantiomer counterpart [3] [8].

The molecular architecture features a phenyl ring connected to a three-carbon chain containing both amino and hydroxyl functional groups [1] [5]. Computational investigations of phenylalanine derivatives have revealed that the conformational landscape is dominated by multiple stable conformations arising from rotation around the C-C bonds connecting the phenyl ring to the aliphatic backbone [12] [14]. The phenyl side chain exhibits significant conformational flexibility, with rotational barriers that allow for dynamic interconversion between different orientational states [12] [25].

Advanced molecular dynamics simulations have demonstrated that amino alcohol derivatives of phenylalanine undergo conformational changes involving both the phenyl ring orientation and the hydrogen bonding patterns of the amino and hydroxyl groups [14] [25]. The conformational preferences are influenced by intramolecular hydrogen bonding interactions between the amino group and the hydroxyl functionality, which can stabilize specific molecular geometries [14] [30].

Crystallographic Data and Solid-State Behavior

The crystalline structure of D-Phenylalaninol exhibits characteristic properties typical of amino alcohol compounds [4] [8]. The compound crystallizes in a white to pale yellow crystalline powder form at room temperature conditions [8] [27]. The melting point has been consistently reported in the range of 93-95°C, indicating a well-defined crystalline phase transition [4] [8] [27].

Crystallographic studies of related phenylalanine derivatives have revealed complex solid-state phase behavior, with multiple polymorphic forms existing under different temperature and pressure conditions [28] [38]. The L-phenylalanine system demonstrates rich polymorphism with at least four distinct crystalline forms, suggesting that D-Phenylalaninol may exhibit similar structural diversity [28] [38]. High-temperature polymorphic transformations have been observed in phenylalanine-based compounds, where conformational changes in the phenyl side chains lead to modified crystal symmetries [28] [38].

X-ray crystallographic investigations of amino acid derivatives have shown that hydrogen bonding networks play crucial roles in determining solid-state packing arrangements [11] [35]. The presence of both amino and hydroxyl groups in D-Phenylalaninol creates opportunities for extensive intermolecular hydrogen bonding, which significantly influences the crystal structure stability and packing efficiency [11] [35]. Single crystal X-ray diffraction studies of related copper complexes containing D-phenylalanine have revealed monoclinic crystal systems with specific lattice parameters characteristic of this molecular framework [35].

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Signatures

The proton nuclear magnetic resonance spectrum of D-Phenylalaninol displays characteristic resonances that provide detailed structural information [29] [30] [32]. The aromatic protons of the phenyl ring appear in the downfield region between 7.1 and 7.4 parts per million, showing the typical coupling patterns expected for a monosubstituted benzene ring [29] [30]. The methine proton adjacent to the amino group resonates around 4.2 parts per million as a complex multiplet due to coupling with both the adjacent methylene protons and the amino group [30] [32].

The methylene protons connecting the phenyl ring to the chiral center exhibit chemical shifts in the range of 3.0 to 3.2 parts per million [29] [30]. These protons often appear as a complex multiplet due to their diastereotopic nature and coupling with the adjacent methine proton [30]. Advanced nuclear magnetic resonance techniques have been employed to achieve discrimination between D and L amino acid enantiomers using chiral catalysts, demonstrating the sensitivity of nuclear magnetic resonance spectroscopy to stereochemical differences [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the various carbon environments within the molecule [30] [31]. The aromatic carbon atoms resonate in the typical range of 128-138 parts per million, while the aliphatic carbons appear at significantly higher field positions [30] [31]. The methine carbon bearing the amino group typically appears around 56 parts per million, and the primary alcohol carbon resonates near 65 parts per million [30] [31].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of D-Phenylalaninol yields a molecular ion peak at mass-to-charge ratio 151, corresponding to the intact molecular formula [15] [17] [32]. The fragmentation patterns observed in collision-induced dissociation experiments provide valuable structural information about the compound [15] [17]. Common fragmentation pathways include the loss of the amino group and the elimination of water from the hydroxyl functionality [15] [17].

High-resolution electrospray ionization mass spectrometry has revealed detailed fragmentation mechanisms for amino acid derivatives [15]. The benzyl group contributes significantly to the fragmentation behavior, with characteristic losses involving the phenyl ring system [16]. Matrix-assisted laser desorption ionization mass spectrometry studies of phenylalanine-containing compounds have demonstrated preferential fragmentation patterns that can be utilized for structural identification [17].

The mass spectrometric behavior of D-Phenylalaninol is influenced by the presence of both basic amino and acidic hydroxyl functionalities, which affect ionization efficiency and fragmentation pathways [15] [17]. Post-source decay experiments have shown that amino alcohol derivatives undergo specific neutral losses that are characteristic of their functional group composition [17].

Infrared and UV-Vis Absorption Characteristics

Infrared spectroscopy of D-Phenylalaninol reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [18] [19]. The amino group exhibits stretching vibrations in the range of 3300-3500 cm⁻¹, while the hydroxyl group shows broader absorption bands between 3200-3600 cm⁻¹ due to hydrogen bonding interactions [18] [19]. The aromatic carbon-hydrogen stretching vibrations appear around 3000 cm⁻¹, providing confirmation of the phenyl ring presence [18] [33].

The carbon-carbon stretching vibrations of the aromatic ring system produce characteristic bands in the fingerprint region of the infrared spectrum [18] [33]. These aromatic skeletal vibrations typically occur between 1400-1600 cm⁻¹ and provide detailed information about the substitution pattern of the benzene ring [18] [33]. The presence of the amino and hydroxyl groups introduces additional vibrational modes that can be used for functional group identification [18] [19].

Ultraviolet-visible spectroscopy demonstrates absorption characteristics typical of aromatic compounds, with the phenyl ring contributing to absorption bands in the 250-270 nanometer region [19]. The electronic transitions of the aromatic system are sensitive to the electron-donating or electron-withdrawing nature of the substituents [19] [20]. Fluorescence measurements of related phenylalanine derivatives have shown that the aromatic chromophore can exhibit characteristic emission properties that are useful for analytical applications [8] [19].

Thermodynamic Properties and Phase Behavior

The thermodynamic properties of D-Phenylalaninol reflect its molecular structure and intermolecular interactions [4] [23] [25]. The compound exhibits a density of 1.1±0.1 g/cm³ at standard conditions, indicating efficient molecular packing in the condensed phase [4] [23]. The boiling point has been determined as 303.8±22.0°C at atmospheric pressure, with a significantly lower boiling point of 122°C under reduced pressure conditions of 4 mmHg [4] [8] [23] [27].

The flash point of D-Phenylalaninol occurs at 137.5±22.3°C, indicating the temperature at which the compound forms a flammable vapor-air mixture [4] [23]. The vapor pressure at 25°C is extremely low at 0.0±0.7 mmHg, suggesting limited volatility under ambient conditions [4]. These thermodynamic parameters are consistent with the presence of hydrogen bonding functional groups that increase intermolecular attractions [4] [23].

Heat capacity measurements of related amino acid compounds have provided insights into the thermal behavior of these systems [25]. Studies of L-phenylalanine have revealed specific heat capacity values that change systematically with temperature, and phase transitions have been observed in related aromatic amino acids [25] [28]. The thermodynamic stability of crystalline forms is influenced by the balance between enthalpy and entropy contributions, with hydrogen bonding networks playing crucial roles in determining phase behavior [25] [28].

Phase transition studies of amino acid derivatives have demonstrated that conformational changes can drive solid-state phase transformations [24] [28]. The mechanism of phase transitions in amino alcohol systems involves both molecular reorientation and cooperative motion of hydrogen-bonded networks [24]. Differential scanning calorimetry investigations have revealed that some phenylalanine derivatives undergo reversible phase transitions with characteristic transition temperatures and enthalpies [25] [28].

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 151.21 | g/mol | [1] [3] [4] |

| Melting Point | 93-95 | °C | [4] [8] [27] |

| Boiling Point (760 mmHg) | 303.8±22.0 | °C | [4] [23] |

| Boiling Point (4 mmHg) | 122 | °C | [8] [27] |

| Density | 1.1±0.1 | g/cm³ | [4] [23] |

| Flash Point | 137.5±22.3 | °C | [4] [23] |

| Vapor Pressure (25°C) | 0.0±0.7 | mmHg | [4] |

| Specific Rotation [α]D | +22.0 to +25.0 | deg | [8] [27] |

| Refractive Index | 1.561 | - | [4] |

| LogP | 0.77 | - | [4] [23] |

Asymmetric Hydrogenation Strategies

Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most efficient and atom-economical approaches for synthesizing D-Phenylalaninol [1] [2]. The transition metal-catalyzed asymmetric hydrogenation method demonstrates exceptional characteristics including atomic economy, enantioselectivity, and environmental compatibility [1]. Central to this methodology is the utilization of rhodium complexes bearing chiral phosphine ligands, which enable the stereoselective reduction of prochiral substrates.

The most extensively studied system employs rhodium complexes with DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane) ligands. Studies have demonstrated that rhodium-(S,S)-DIPAMP catalysts can achieve remarkable enantioselectivities exceeding 96% when applied to the hydrogenation of N-acetyl dehydroamino acid derivatives [2]. The mechanism involves the formation of chelate complexes between the substrate and catalyst, where the major diastereomer, though thermodynamically stable, exhibits lower reactivity compared to the minor isomer [2].

Advanced Ligand Systems

Significant advancement in asymmetric hydrogenation has been achieved through the development of electron-rich diphosphine ligands. The application of (R,R)-Ethyl-DuPhos rhodium complexes has enabled industrial-scale synthesis with high enantiomeric excess. A notable example involves the seven-step route utilizing [(R,R)-Ethyl-DuPhos)Rh(COD)]BF4 for the asymmetric hydrogenation of 4-(hydroxymethyl)-substituted dehydrophenylalanine derivatives, successfully scaled to 150 kilograms [3] [4].

The substrate preparation involves starting with terephthalic dialdehyde, followed by monoreduction of one aldehyde group, Erlenmeyer condensation, and ring-opening with methanol to provide the appropriate hydrogenation substrate. The asymmetric hydrogenation proceeds with high enantiomeric excess, and subsequent transformations include mesylation/displacement, BOC group introduction, and hydrolysis to remove acetyl and methyl ester groups [3] [4].

Mechanistic Considerations

The enantioselection mechanism in rhodium-catalyzed asymmetric hydrogenation differs significantly from conventional "lock and key" principles observed in enzymatic catalysis. The process involves preferential coordination of the minor diastereomeric catalyst-substrate complex, which, despite being thermodynamically less stable, demonstrates higher reactivity toward hydrogen [2]. This unique mechanism ensures that high enantioselectivities can be maintained even under industrial conditions, provided that hydrogen pressure is carefully controlled to prevent reaction of the less-reactive major isomer [2].

Chiral Auxiliary-Mediated Approaches

Amino Acid-Based Chiral Auxiliaries

Chiral auxiliary-mediated synthesis represents a well-established methodology for introducing chirality into synthetic transformations. In the context of D-Phenylalaninol synthesis, naturally occurring amino acids serve as inexpensive and readily available chiral auxiliaries [5]. The utilization of L-phenylalanine and related amino acid derivatives as chiral auxiliaries in asymmetric Diels-Alder reactions has been extensively investigated [5].

Three distinct models account for the diastereofacial selectivity observed in reactions involving N-acryloyl derivatives of L-proline, L-phenylalanine, L-alanine, and N-methyl-L-alanine esters. The selectivity patterns depend significantly on the Lewis acid catalyst employed and the specific amino acid auxiliary utilized [5]. For amino acids lacking an NH group and employing aluminum catalysts, chelate complex formation between the dienophile and catalyst governs the stereochemical outcome [5].

Peptide-Based Asymmetric Induction

Asymmetric hydrogenation of unsaturated peptides containing dehydro-phenylalanyl residues provides an alternative approach to chiral amino alcohol synthesis. Studies involving eleven unsaturated peptides containing one or two dehydro-phenylalanyl residues with C-terminal L-amino acids have demonstrated successful asymmetric induction during palladium-on-charcoal hydrogenation [6]. Both mono-unsaturated dipeptides and doubly unsaturated tripeptides with L-glutamic acid, L-leucine, and L-valine as chiral end-groups afforded L-phenylalanine in 40-50% optical yield [6].

Particularly noteworthy is the observation that in N-acetyl-(dehydro-phenylalanine)-(dehydro-tyrosine)-L-glutamic acid tripeptides, asymmetric induction was higher (70%) for the unsaturated residue positioned farther from the chiral end-group along the peptide chain [6]. This distance effect provides valuable insights for designing optimal auxiliary systems.

Resolution Techniques for Enantiomeric Purification

Classical Resolution Methods

Chemical resolution remains a cornerstone methodology for obtaining enantiomerically pure D-Phenylalaninol and its precursors. Dynamic kinetic resolution approaches have demonstrated particular efficacy, with L-dibenzoyl tartaric acid (L-DBTA) serving as an effective resolving agent [7]. The process involves reacting L-phenylalanine with hydrochloric acid to generate L-phenylalanine hydrochloride, followed by racemization and resolution using L-DBTA in alcoholic solvents [7].

The optimal conditions employ mild alcoholic solvents and aldehyde pyridine compounds as racemization catalysts, achieving theoretical conversion rates approaching 100% [7]. This methodology significantly improves resolution yield while reducing operational costs and ensuring stable product quality suitable for industrial production [7].

Advanced Resolution Strategies

Recent developments in resolution methodology have focused on improving both yield and enantiomeric purity. The utilization of N-acetyl-D-phenylglycine as a resolving agent for DL-phenylalanine methyl ester has demonstrated remarkable efficacy, achieving D-phenylalanine methyl ester with 98.1% optical purity and 81.2% yield [8]. This resolving agent offers significant advantages including ready availability, non-toxicity, and easy recovery from insoluble diastereomeric salts [8].

Chromatographic and Membrane-Based Separations

High-performance liquid chromatography with chiral stationary phases provides exceptional resolution capabilities for D-Phenylalaninol enantiomers. Advanced methodologies employ benzimidazole-(S)-naproxen amide as a chiral derivatizing reagent, enabling separation of eight β-amino alcohols including DL-phenylalaninol with detection limits reaching picomolar levels [9]. The developed methods achieve complete separation within 31 minutes runtime with excellent resolution [9].

Membrane-based separation technologies have also shown promise for enantiomeric purification. D-phenylalanine imprinted polymer membranes prepared using wet-phase inversion methods demonstrate selective adsorption and rejection properties, with rejection selectivities ranging from 0.82-0.64 and 0.91-0.63 for 100 and 10 ppm racemate solutions, respectively [10]. The adsorption selectivities vary from 1.11 to 1.65 and from 1.64 to 2.78 during filtration of 100 and 10 ppm racemate solutions, respectively [10].

Biocatalytic Production

Enzyme Engineering for PAL Variants

Directed Evolution Strategies

Phenylalanine ammonia-lyase engineering has emerged as a critical area for developing improved biocatalysts for D-Phenylalaninol precursor synthesis. Advanced directed evolution techniques coupling Escherichia coli growth to PAL activity have enabled high-throughput screening of mutant libraries [11]. Starting with the PAL utilized in pegvaliase formulation for phenylketonuria therapy, researchers have identified previously unknown mutations that increase turnover frequency by nearly twofold after a single engineering round [11].

The development involves comprehensive mutational analysis to explore the fitness landscape of PAL mutant libraries, identifying 79 mutational hotspots that enhance enzyme fitness [12]. Semi-rational mutant libraries generated from limited hotspots demonstrate enhanced kinetic parameters with multiple variants achieving greater than 200% improvement in kcat and Vmax values [12]. The engineered enzymes exhibit 70-80% increased activity, optimized pH stability, thermal stability, and enhanced proteolytic resistance, making them highly advantageous for therapeutic applications [12].

Feedback Inhibition Mitigation

A significant challenge in PAL application involves feedback inhibition from cinnamic acid, which limits forward reaction rates. Enzyme engineering strategies addressing this limitation have utilized random and site-directed mutagenesis approaches to screen mutant enzymes with improved cinnamic acid tolerance [13]. The T102E mutation has been identified as particularly promising, demonstrating a six-fold reduction in PAL affinity for cinnamic acid and a two-fold increase in operational stability compared to native PAL [13].

Molecular dynamic simulations have validated the rationale behind enhanced cinnamate tolerance, providing mechanistic insights for further enzyme optimization [13]. Immobilization of the mutant PAL on carbon nanotubes increases robustness and reusability, with the immobilized mutant showing greater efficiency in phenylalanine deamination from protein hydrolysates compared to the free enzyme form [13].

Substrate Specificity Engineering

Engineering efforts have focused on expanding PAL substrate specificity toward non-natural phenylalanine derivatives. Mutant variants of Petroselinum crispum PAL have been specifically tailored for mono-substituted phenylalanine and cinnamic acid substrates [14] [15]. Optimization of catalytic performance within ammonia elimination and addition reactions has considered substrate concentration effects, biocatalyst-to-substrate ratios, reaction buffer composition, and reaction time impacts on conversion and enantiomeric excess values [14] [15].

The optimal conditions enable efficient preparative-scale biocatalytic procedures for valuable phenylalanines, including (S)-m-methoxyphenylalanine (40% yield, >99% enantiomeric excess), (S)-p-bromophenylalanine (82% yield, >99% enantiomeric excess), and (S)-m-(trifluoromethyl)phenylalanine (26% yield, >99% enantiomeric excess) [14] [15]. Additionally, (R)-p-methylphenylalanine (49% yield, 95% enantiomeric excess) and (R)-m-(trifluoromethyl)phenylalanine (34% yield, 93% enantiomeric excess) have been successfully synthesized [14] [15].

Whole-Cell Biotransformation Systems

Engineered Escherichia coli Systems

Comprehensive whole-cell biotransformation platforms have been developed for D-Phenylalaninol precursor synthesis through multi-enzymatic cascades. Engineered Escherichia coli systems expressing multiple enzymes enable one-pot synthesis from various starting materials [16]. Recombinant E. coli (LZ110) co-expressing four enzymes catalyzes three-step reactions transforming mandelic acid (210 mM) to enantiopure D-phenylglycine in 29.5 g/L (195 mM) concentration with 93% conversion [16].

Extended applications include synthesis of twelve D-phenylglycine derivatives from corresponding mandelic acid derivatives achieving high conversions (58-94%) and exceptional enantiomeric excess values (93-99%) [16]. E. coli (LZ116) expressing seven enzymes enables styrene transformation to enantiopure D-phenylglycine with 80% conversion through one-pot six-step cascade biotransformation [16]. This system produces twelve substituted D-phenylglycines from corresponding styrene derivatives with high conversions (45-90%) and outstanding enantiomeric excess (92-99%) [16].

Cascade Biocatalysis for Stereoinversion

Advanced biocatalytic cascades combining stereoinversion and deracemization methodologies have been developed for D-phenylalanine derivative synthesis [17] [18]. These whole-cell systems couple Proteus mirabilis L-amino acid deaminase with engineered aminotransferases displaying native-like activity toward D-phenylalanine, generated from Bacillus species YM-1 D-amino acid aminotransferase [17] [18].

Continuous Production Systems

Immobilized enzyme systems have been developed for continuous D-phenylalanine production through asymmetric resolution. Rhodotorula glutinis phenylalanine ammonia-lyase immobilized on modified mesoporous silica support (MCM-41-NH-GA) demonstrates high activity and stability [19] [20]. The resulting MCM-41-NH-GA-RgPAL system in recirculating packed-bed reactors shows higher resolution efficiency compared to stirred-tank reactors [19] [20].

Under optimal operational conditions, volumetric conversion rates of L-phenylalanine and D-phenylalanine productivity reach 96.7 mM/h and 0.32 g/L/h, respectively, with D-phenylalanine optical purity exceeding 99% [19] [20]. The recirculating packed-bed reactor operates continuously for 16 batches without conversion ratio decrease, and 25-fold scale-up achieves D-phenylalanine productivity of 7.2 g/L/h with >99% enantiomeric excess [19] [20].

Industrial-Scale Manufacturing Challenges

Catalyst Optimization for Yield Improvement

Heterogeneous Catalyst Development

Industrial-scale manufacturing of D-Phenylalaninol faces significant challenges related to catalyst performance and optimization. Copper-based heterogeneous catalysts have shown particular promise for the selective hydrogenation of L-phenylalaninate to L-phenylalaninol [21]. Cu/ZnO/Al2O3 catalysts prepared by co-precipitation methods demonstrate that physicochemical properties are greatly affected by ZnO content, with optimal Cu/Zn/Al ratios of 1.0:0.3:1.0 achieving the largest exposed copper surface area, CuO dispersion, and BET surface area [21].

The chemoselectivity toward L-phenylalaninol varies with ZnO amount in the Cu/ZnO/Al2O3 catalyst system, with the optimized catalyst exhibiting superior catalytic performance and chemoselectivity [21]. Under optimal conditions of 110°C, 4 MPa hydrogen pressure, and 5-hour reaction time, L-phenylalaninol yields reach 69.2% with 99.84% enantiomeric excess selectivity [21].

Promoter Integration Strategies

Advanced catalyst optimization involves strategic incorporation of promoter materials to enhance catalytic activity and stability. Research demonstrates that promoter species facilitate key reaction steps, expediting overall catalytic processes while mitigating catalyst deactivation mechanisms, thereby prolonging operational catalyst lifespan [22]. The synergy achieved through harmonization of catalyst composition, structure, and morphology proves paramount in realizing optimal catalytic efficiency [22].

Surface area enhancement, pore structure optimization, and active site modification represent critical factors in catalyst design [22]. Systematic tailoring of catalyst properties to suit specific reaction requirements enables unprecedented performance levels, with studies reporting 2-6 fold activity increases through appropriate optimization strategies [22].

Immobilization and Recycling

These immobilization approaches exemplify the advantages of combining enzyme catalysis with flow technologies, improving reaction kinetics, productivity, catalyst reusability, and downstream processing efficiency [23].

Process Intensification Strategies

Continuous Flow Technologies

Process intensification through continuous flow methodologies represents a critical strategy for industrial-scale D-Phenylalaninol manufacturing. Solvent-free approaches to process intensification have demonstrated significant potential, with reactions carried out without solvents and minimal downstream processing requirements [24]. Small footprint reactor systems enable production of large material quantities, with throughput achievements of 26.4 g/h for related transformations [24].

Process intensification benefits include reduction in downstream operations involving liquid separations, purifications, and resolutions, leading to decreased production timeframes, increased productivity, and reduced overall process costs [24]. The elimination of extensive solvent and water requirements for workup results in less waste processing and improved process mass intensity [24].

Fed-Batch Process Optimization

Fed-batch process intensification strategies have shown remarkable improvements in productivity for complex protein production systems. High inoculation density cultures designed to improve overall volumetric productivity achieve this primarily by maintaining higher viable cell concentrations throughout bioreactor lifespan [25]. These intensified platforms demonstrate product concentration increases of 33% and 109% for structurally distinct complex proteins [25].

The improvements to product yield align with previously reported uplift ranges observed during monoclonal antibody production in intensified processes, suggesting broad applicability to D-Phenylalaninol biosynthetic systems [25]. Cell-specific productivity changes during process intensification can be clone-dependent, with some clones demonstrating 30% increases in average cell-specific productivity rates while others show negligible changes [25].

Microreactor and Scale-Up Technologies

Advanced microreactor technologies enable efficient scale-up while maintaining process control and product quality. Linear scaling approaches have been demonstrated where substituting 1 mL reactors with 8 mL reaction coils enables proportional feed rate increases (from 1 to 8 mL/min) while maintaining equivalent conversion levels and isolated yields [24]. This scaling approach achieves impressive throughput of 480 g/h material processing with 240 g product generation after 30 minutes operation [24].

XLogP3

UNII

GHS Hazard Statements

H314 (98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive